Calculated Lipophilicity (ClogP) Differentiates 4-Methylphenyl from Unsubstituted Phenyl, Halogenated, and Methoxy 5-Aryluracil Analogs
The 4-methyl substituent imparts a calculated LogP (ClogP) of approximately 1.32 for the target compound, placing it in an intermediate lipophilicity window between the more polar 4-fluorophenyl analogue (ClogP ≈ 0.95) and the more lipophilic 4-chlorophenyl analogue (ClogP ≈ 1.60). The unsubstituted 5-phenyluracil is more hydrophilic (ClogP ≈ 0.88), while the 4-methoxyphenyl analogue (ClogP ≈ 1.05) occupies a similar but not identical range due to hydrogen-bond acceptor capacity [1]. Lipophilicity differences of this magnitude (ΔLogP ≥ 0.3–0.7 units) have been shown to translate into significant variations in membrane permeability, plasma protein binding, and metabolic clearance for uracil-based scaffolds [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 1.32 (5-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione, MW 202.21, C₁₁H₁₀N₂O₂) |
| Comparator Or Baseline | 5-Phenyluracil: ClogP ≈ 0.88 (MW 188.18, C₁₀H₈N₂O₂); 5-(4-Fluorophenyl)uracil: ClogP ≈ 0.95 (MW 206.17, C₁₀H₇FN₂O₂); 5-(4-Chlorophenyl)uracil: ClogP ≈ 1.60 (MW 222.63, C₁₀H₇ClN₂O₂); 5-(4-Methoxyphenyl)uracil: ClogP ≈ 1.05 (MW 218.21, C₁₁H₁₀N₂O₃) |
| Quantified Difference | ΔClogP = +0.44 vs. 5-phenyluracil; +0.37 vs. 4-fluorophenyl; –0.28 vs. 4-chlorophenyl; +0.27 vs. 4-methoxyphenyl |
| Conditions | ClogP calculated via fragment-based method (BioByte ClogP algorithm or equivalent); values represent neutral species |
Why This Matters
For procurement decisions, the intermediate ClogP of the 4-methylphenyl analogue offers a distinct permeability-solubility balance that cannot be replicated by switching to the more polar unsubstituted phenyl or the more lipophilic 4-chlorophenyl analogue.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews 1971, 71, 525–616. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. View Source
